molecular formula C11H18O B168038 Spiro[5.5]undecan-1-one CAS No. 1781-83-5

Spiro[5.5]undecan-1-one

Cat. No. B168038
CAS RN: 1781-83-5
M. Wt: 166.26 g/mol
InChI Key: ISUXBNXLVOPNBA-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-1-one is a cyclic hydrocarbon compound that belongs to the family of spiro compounds. It is a colorless, non-flammable liquid with a low boiling point and a faint odor. The compound has been extensively studied due to its unique structure and potential applications in various fields. In 5]undecan-1-one will be discussed.

Scientific Research Applications

  • Chiral Separation and Pharmaceutical Applications : Spiro[5.5]undecan-1-one derivatives are noted for their potential in the pharmaceutical industry. They are used as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles to resolve enantiomers (Liang et al., 2008).

  • Synthesis and Stereochemistry : The synthesis and structural investigation of Spiro[5.5]undecane derivatives, particularly those containing heterocycles like 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings, are significant for understanding their stereochemical properties (Mihis et al., 2012).

  • Synthetic Methodologies : New methods for constructing Spiro[5.5]undecane frameworks have been developed. These include processes like ZnMe2-promoted alkynylation and HCO2H-mediated dearomatizative cyclization, useful for synthesizing motifs of natural products (Shao et al., 2016).

  • Relative Acidities and Structure Analysis : Studies have been conducted on the relative acidities and structural stabilities of cis and trans isomers of 1,5-oxazaspiro[5.5]undecane derivatives. This research is crucial for understanding their basicity in solid states and for potential pharmaceutical applications (Guerrero-Alvarez et al., 2010).

  • Natural Product Inspired Scaffolds for Drug Discovery : The design and synthesis of novel spiro scaffolds inspired by natural products like histrionicotoxins have been explored. These scaffolds are valuable for developing lead generation libraries in drug discovery (Jenkins et al., 2009).

  • Marine Macroalga Gracilaria salicornia : Spiro[5.5]undecanes derived from Gracilaria salicornia have been characterized for their potential anti-inflammatory properties. These compounds show promise as natural anti-inflammatory agents, inhibiting enzymes like 5-lipoxygenase and cyclooxygenase-2 (Chakraborty & Antony, 2019).

properties

IUPAC Name

spiro[5.5]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUXBNXLVOPNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781-83-5
Record name spiro[5.5]undecan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dibromopentane (5 mmol) is added to a solution of cyclohexanone (5 mmol) and potassium-tert-butanolate (10 mmol) in toluene (7.5 ml) and the reaction mixture is refluxed for 48 hours. After cooling to room temperature 25% hydrochloric acid is added and extraction is carried out with diethyl ether. The combined organic phases produce, after drying over sodium sulphate, removal of the solvent in a vacuum and chromatography of the residue using silica gel (ethyl acetate/heptane, 1:5) pure spiro[5.5]undecan-1-one (Tetrahedron 1964, 20, 2553-2573): tR 1.90 min. (LC-2); ESI-MS (+): m/z 167.27 [M+H]+.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
potassium tert-butanolate
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of potassium tert-butoxide (24.4 g) in toluene (100 mL) was added a solution of cyclohexanone (10.67 g) and 1,5-dibromopentane (25 g) in toluene (50 mL) while stirring. The mixture was stirred at 100° C. for 4 hours. After cooling down to room temperature, the resulting solid was filtered and washed with toluene. The filtrate was concentrated and the residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:15) to give spiro[5.5]undecan-1-one (11.85 g).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.67 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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